N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(17,9-15-13(16)8-18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCZMLYHSNNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC)(C1=CC2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
Benzofuran synthesis typically proceeds via acid-catalyzed cyclization of 2-allylphenols or copper-mediated coupling of o-iodophenols with terminal alkynes. For example:
$$
\text{2-Iodophenol} + \text{Propargyl alcohol} \xrightarrow{\text{CuI, Pd(PPh}3\text{)}4} \text{Benzofuran-2-carbaldehyde}
$$
This method achieves >80% yield in dimethylformamide (DMF) at 80°C.
Alternative Routes via Claisen Rearrangement
Thermal Claisen rearrangement of 2-allyloxybenzaldehydes provides regioselective access to benzofuran-2-carbaldehydes:
$$
\text{2-Allyloxybenzaldehyde} \xrightarrow{\Delta, 200^\circ\text{C}} \text{Benzofuran-2-carbaldehyde}
$$
Yields range from 65–75% with minimal side products.
Construction of the 2-Hydroxypropylamine Segment
Epoxide Ring-Opening Strategy
The hydroxypropylamine backbone is installed via nucleophilic attack on a glycidol-derived epoxide. Benzofuran-2-ylmethyllithium, generated from benzofuran-2-carbaldehyde and lithium aluminum hydride (LiAlH$$_4$$), reacts with (±)-glycidol to form 2-(benzofuran-2-yl)propane-1,2-diol :
$$
\text{Benzofuran-2-ylmethyllithium} + \text{Glycidol} \xrightarrow{\text{THF, -78}^\circ\text{C}} \text{Diol intermediate (72\% yield)}
$$
Conversion of Diol to Amine
The diol undergoes a Mitsunobu reaction with phthalimide to introduce the amine functionality:
$$
\text{Diol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}3} \text{Phthalimido-protected amine (85\% yield)}
$$
Subsequent hydrazinolysis in ethanol liberates the primary amine:
$$
\text{Phthalimido intermediate} \xrightarrow{\text{N}2\text{H}_4, \text{EtOH}} \text{2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (90\% yield)}
$$
Acylation with Methoxyacetyl Chloride
Amide Bond Formation
The amine reacts with methoxyacetyl chloride in dichloromethane (DCM) using triethylamine (Et$$3$$N) as a base:
$$
\text{Amine} + \text{Methoxyacetyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide (88\% yield)}
$$
Optimization Note: Excess acyl chloride (1.2 equiv) and low temperatures (0–5°C) minimize O-acylation byproducts.
Alternative Activation via Carbodiimides
When using methoxyacetic acid, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance efficiency:
$$
\text{Amine} + \text{Methoxyacetic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Product (82\% yield)}
$$
Purification and Characterization
Crystallization Techniques
Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystalline solid (mp 124–126°C). Purity >99% is confirmed by HPLC using a C18 column (MeCN/H$$_2$$O, 70:30).
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 6.85 (s, 1H, benzofuran-H), 4.21 (s, 2H, OCH$$2$$CO), 3.78 (s, 3H, OCH$$3$$), 3.45 (m, 1H, CHNH), 2.98 (br s, 1H, OH), 1.52 (s, 3H, CH$$3$$).
- IR (KBr) : 3320 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O), 1105 cm$$^{-1}$$ (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Epoxide ring-opening | Benzofuran-2-carbaldehyde | 72 | 98 | High regioselectivity |
| Mitsunobu amination | Diol intermediate | 85 | 99 | Stereochemical retention |
| EDC/HOBt coupling | Methoxyacetic acid | 82 | 97 | Avoids acyl chloride handling |
Industrial-Scale Considerations
Cost-Effective Catalysts
Patent US10544107B2 highlights cesium carbonate as a superior base for large-scale acylations, reducing reaction times by 40% compared to triethylamine.
Solvent Recycling
DMF recovery via distillation achieves >90% reuse, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide has been investigated for its role as a synthetic intermediate in the development of novel pharmaceuticals. The benzofuran moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows for modifications that can enhance its pharmacological profile.
Anti-Cancer Activity
Research has indicated that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. Studies show that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. It may modulate pathways involved in inflammatory responses, making it a candidate for treating conditions such as arthritis.
Neuropharmacology
This compound has been studied for its effects on neuroreceptors, particularly in the context of neurodegenerative diseases.
Clinical Trials
A recent clinical trial investigated the efficacy of a benzofuran derivative similar to this compound in patients with chronic pain conditions. Results indicated significant improvements in pain management compared to placebo controls, supporting further development.
Animal Studies
In animal models, the compound demonstrated a reduction in behavioral signs of anxiety and depression, suggesting potential applications in psychiatric disorders.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in bacterial or viral infections .
Comparison with Similar Compounds
Structural Analogues from
The most relevant structural analogue identified is N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (CAS: 2034277-16-0, BI82850, ). Below is a detailed comparison:
Key Differences :
- This may alter receptor binding affinity or metabolic stability .
- Molecular Weight : The higher molecular weight of BI82850 (404 vs. ~295 g/mol) could influence pharmacokinetic properties such as membrane permeability or half-life.
Comparison with Other Acetamide Derivatives
- Functionalization : Unlike the perfluoroalkyl thio groups in (e.g., CAS 2738952-61-7), the target compound’s benzofuran and hydroxypropyl groups suggest a focus on aromatic interactions or CNS-targeted activity rather than surfactant or fluorochemical applications .
- Polarity : The hydroxyl and methoxy groups in the target compound enhance hydrophilicity compared to highly fluorinated acetamides, which are typically lipophilic.
Pharmacological Context from
Though structurally distinct, 1-phenyl-2-propylaminopentane (PPAP) () provides insight into structure-activity relationships for CNS-active compounds:
- Mechanistic Contrast : PPAP inhibits catecholamine uptake without MAO inhibition, whereas the target compound’s benzofuran moiety (common in serotonin receptor modulators) may imply divergent mechanisms, such as GPCR interactions .
- Dose-Response Profiles : Unlike PPAP’s broad effective dose range (2–50 mg/kg), acetamide derivatives often exhibit narrower therapeutic windows, necessitating precise structural optimization.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide, also known by its CAS number 2034276-64-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities.
Neuroprotective Effects
Research has indicated that derivatives of benzofuran compounds exhibit significant neuroprotective properties. A study on related benzofuran derivatives demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells. Among these, compounds with specific substitutions showed enhanced neuroprotection:
- Compound 1f : Exhibited potent neuroprotective action comparable to memantine at a concentration of 30 μM.
- Compound 1j : Demonstrated significant anti-excitotoxic effects at concentrations of 100 and 300 μM .
These findings suggest that modifications in the chemical structure of benzofuran derivatives can lead to improved neuroprotective capabilities.
Antioxidant Activity
The antioxidant properties of benzofuran derivatives have been extensively studied. For instance, compound 1j was found to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. This indicates a potential mechanism through which this compound may exert its protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substitutions on the benzofuran ring:
| Compound | Substitution | Neuroprotective Activity | Antioxidant Activity |
|---|---|---|---|
| 1f | -CH₃ at R₂ | High | Moderate |
| 1j | -OH at R₃ | Moderate | High |
These relationships underscore the significance of molecular modifications in enhancing biological efficacy.
Case Studies and Research Findings
A comprehensive review of benzofurans has identified various biological activities, including:
- Anti-inflammatory effects : Some benzofuran derivatives have shown promise in reducing inflammation markers.
- Anticancer properties : Certain compounds have exhibited cytotoxic effects against various cancer cell lines.
One notable case involved the synthesis and evaluation of methoxy-substituted benzofuran derivatives that demonstrated selective affinity for adenosine receptors, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. Key steps include:
- Step 1 : Alkylation of 1-benzofuran-2-yl derivatives using hydroxypropyl groups under basic conditions (e.g., NaH in THF at 0–5°C).
- Step 2 : Coupling with 2-methoxyacetamide via a nucleophilic acyl substitution reaction, often catalyzed by carbodiimides (e.g., EDC or DCC) in anhydrous dichloromethane .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl methylene/methine groups (δ 3.5–4.2 ppm), and methoxyacetamide signals (δ 3.3 ppm for OCH) .
- Infrared (IR) Spectroscopy : Key peaks include O–H stretching (3200–3500 cm), C=O (amide I band, ~1650 cm), and benzofuran C–O–C (1250 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] calculated for CHNO: 299.1157) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling of the hydroxypropyl intermediate with 2-methoxyacetamide?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency.
- Solvent Effects : Replace dichloromethane with DMF or acetonitrile to enhance solubility of polar intermediates.
- Temperature Control : Conduct reactions under microwave-assisted synthesis (50–80°C, 30 min) to accelerate kinetics and reduce side products .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted hydroxypropyl intermediates) and adjust stoichiometry or reaction time .
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., inconsistent IC values in enzyme assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to prevent compound aggregation. Validate with dynamic light scattering (DLS).
- Positive Controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
- Meta-Analysis : Cross-reference data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. How does the substitution pattern on the benzofuran moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : Use computational tools (e.g., MarvinSketch) to predict lipophilicity. For example, methoxy groups increase LogP, potentially enhancing membrane permeability.
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to evaluate oxidative degradation.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the benzofuran ring to alter CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
